molecular formula C6H11N3 B1316155 3-Tert-butyl-1H-1,2,4-triazole CAS No. 96440-78-7

3-Tert-butyl-1H-1,2,4-triazole

Cat. No.: B1316155
CAS No.: 96440-78-7
M. Wt: 125.17 g/mol
InChI Key: OKQVUMMFRMUJMX-UHFFFAOYSA-N
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Description

3-Tert-butyl-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of tert-butyl hydrazine with formamide derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-1H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while reduction can produce hydrogenated triazoles. Substitution reactions can result in a variety of functionalized triazoles.

Scientific Research Applications

3-Tert-butyl-1H-1,2,4-triazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly as an antifungal and antibacterial agent.

    Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-1H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, making it a versatile molecule for different applications.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazole: The parent compound without the tert-butyl group.

    3-(tert-Butyl)-1H-1,2,3-triazole: A similar compound with a different triazole ring structure.

    tert-Butyl-1H-1,2,4-triazine: Another heterocyclic compound with a tert-butyl group.

Uniqueness

3-Tert-butyl-1H-1,2,4-triazole is unique due to the presence of the tert-butyl group, which imparts specific steric and electronic properties. This makes it more stable and reactive compared to its analogs, allowing for a broader range of applications in various fields.

Properties

IUPAC Name

5-tert-butyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3/c1-6(2,3)5-7-4-8-9-5/h4H,1-3H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQVUMMFRMUJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20577885
Record name 5-tert-Butyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96440-78-7
Record name 5-tert-Butyl-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20577885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Tert-butyl-1H-1,2,4-triazole
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3-Tert-butyl-1H-1,2,4-triazole
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3-Tert-butyl-1H-1,2,4-triazole
Reactant of Route 4
3-Tert-butyl-1H-1,2,4-triazole
Reactant of Route 5
3-Tert-butyl-1H-1,2,4-triazole
Reactant of Route 6
3-Tert-butyl-1H-1,2,4-triazole

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